molecular formula C10H7BrClNO B1480143 5-(Bromomethyl)-2-(4-chlorophenyl)oxazole CAS No. 1108091-13-9

5-(Bromomethyl)-2-(4-chlorophenyl)oxazole

Cat. No.: B1480143
CAS No.: 1108091-13-9
M. Wt: 272.52 g/mol
InChI Key: YJIWRDDPAXMLMG-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(4-chlorophenyl)oxazole is a useful research compound. Its molecular formula is C10H7BrClNO and its molecular weight is 272.52 g/mol. The purity is usually 95%.
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Biological Activity

5-(Bromomethyl)-2-(4-chlorophenyl)oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromomethyl group and a 4-chlorophenyl substituent, is part of the oxazole family, which is known for various pharmacological properties including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H8_{8}BrClN2_{2}O, with a molecular weight of approximately 272.52 g/mol. The compound's structure features:

  • Bromomethyl Group : Acts as an electrophile, enhancing reactivity.
  • 4-Chlorophenyl Group : Influences solubility and binding affinity to biological targets.

These functional groups are critical in modulating the compound's interactions with various biomolecules, which can lead to significant biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromomethyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their functions. The presence of the 4-chlorophenyl group enhances the compound's binding affinity to certain proteins, which may modulate pathways involved in disease processes such as cancer and microbial infections.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The compound showed growth inhibition zones ranging from 8 mm to 15 mm at specific concentrations .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus9
Enterococcus faecium15
Bacillus subtilis8

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have indicated that it possesses cytotoxic effects against various cancer cell lines. For instance, it was tested on human neuroblastoma SH-SY5Y cells, where it demonstrated significant inhibition of cell proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)
SH-SY5Y<10
MCF-7 (Breast Cancer)<15
HeLa (Cervical Cancer)<12

Case Studies

  • Synthesis and Evaluation : A study synthesized several oxazole derivatives, including this compound, and evaluated their biological activities. The results highlighted its potential as a lead compound for further development in treating microbial infections and cancers .
  • Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinities of this compound against enzymes involved in cancer progression. These studies suggest that it may effectively inhibit targets such as cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer .

Properties

IUPAC Name

5-(bromomethyl)-2-(4-chlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIWRDDPAXMLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(O2)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-2-(4-chlorophenyl)oxazole
Reactant of Route 2
5-(Bromomethyl)-2-(4-chlorophenyl)oxazole
Reactant of Route 3
5-(Bromomethyl)-2-(4-chlorophenyl)oxazole
Reactant of Route 4
5-(Bromomethyl)-2-(4-chlorophenyl)oxazole

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